molecular formula C13H16F3NO B15292233 N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide CAS No. 21215-52-1

N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide

Cat. No.: B15292233
CAS No.: 21215-52-1
M. Wt: 259.27 g/mol
InChI Key: MRUPEFLVOCRKBY-UHFFFAOYSA-N
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Description

N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a secondary amide

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of alpha-methyl-m-trifluoromethylphenethylamine with propionyl chloride under basic conditions to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide
  • N-(alpha-Methyl-m-trifluoromethylphenethyl)butyramide
  • N-(alpha-Methyl-m-trifluoromethylphenethyl)isobutyramide

Uniqueness

N-(alpha-Methyl-m-trifluoromethylphenethyl)propionamide is unique due to its specific combination of a trifluoromethyl group and a propionamide moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

Properties

CAS No.

21215-52-1

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]propanamide

InChI

InChI=1S/C13H16F3NO/c1-3-12(18)17-9(2)7-10-5-4-6-11(8-10)13(14,15)16/h4-6,8-9H,3,7H2,1-2H3,(H,17,18)

InChI Key

MRUPEFLVOCRKBY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C)CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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